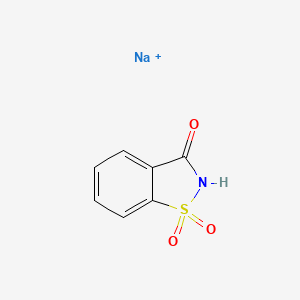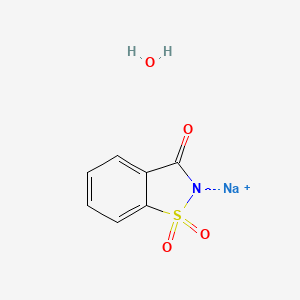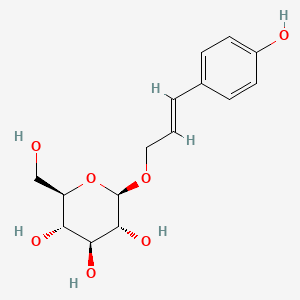
Retusine
Übersicht
Beschreibung
Retusin, also known as 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, is an O-methylated flavonol, a type of flavonoid . It can be found in Origanum vulgare and in Ariocarpus retusus . The chemical formula of Retusine is C19H18O7 .
Molecular Structure Analysis
The molecular structure of Retusine is C16H25NO5 . The average mass is 311.373 Da and the monoisotopic mass is 311.173279 Da .
Wissenschaftliche Forschungsanwendungen
- Retusine is a compound found in the Stevia plant . It has been found to have antimicrobial action against certain types of gram-positive bacteria . The exact methods of application or experimental procedures are not specified in the source. The outcomes of these applications are also not detailed in the source.
- Retusine has been identified in the Cousinia alata Schrenk plant, and it has been associated with antiviral and anti-inflammatory activities . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
- In a study, Retusine was identified among the flavonoids isolated from Cousinia alata Schrenk, a wild plant growing in Kazakhstan . The study aimed to determine the plant’s bioactive compounds and their cytotoxic and anti-migration activity in the highly metastatic breast cancer cell line model 4T1 . However, the specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
Pharmacology
Medicine
Cancer Research
- Retusine, as a chemical compound, could be used in the synthesis of new molecules and drug candidates . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
- An in silico molecular docking study was performed on Retusine to predict the bioactive compounds responsible for cytotoxic and antimetastatic activity based on UHPLC-MS prediction results . However, the specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
- While there’s no direct mention of Retusine’s application in neuroscience, it’s worth noting that many compounds are studied in this field for their potential effects on the nervous system . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
Chemistry
Molecular Biology
Neuroscience
- While there’s no direct mention of Retusine’s application in genetics, it’s worth noting that many compounds are studied in this field for their potential effects on gene expression and genetic variation . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
- Retusine, being a compound found in plants, could potentially be studied in plant biology for its effects on plant growth and development . However, the specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
- While there’s no direct mention of Retusine’s application in environmental science, it’s worth noting that many compounds are studied in this field for their potential effects on the environment . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
Genetics
Plant Biology
Environmental Science
Eigenschaften
IUPAC Name |
(1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h9-13,20H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAPLLMJHZBIPX-VZYPABODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](C(=O)OC[C@@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963985 | |
| Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-qvg5S7bce6 | |
CAS RN |
480-86-4 | |
| Record name | Retusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETUSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVG5S7BCE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)










